4-Ethyl-3-[(4-methylphenyl)methyl]pyridine
Description
4-Ethyl-3-[(4-methylphenyl)methyl]pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features an ethyl group at the 4-position and a 4-methylphenylmethyl group at the 3-position of the pyridine ring.
Properties
CAS No. |
919508-23-9 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C15H17N/c1-3-14-8-9-16-11-15(14)10-13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
JOEVPTCQXIFRSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[(4-methylphenyl)methyl]pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-[(4-methylphenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the fully reduced pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyridine derivatives, including 4-Ethyl-3-[(4-methylphenyl)methyl]pyridine, exhibit significant antimicrobial activity. A case study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis and death.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Neuropharmacological Effects
The compound has been investigated for its effects on neurokinin receptors, which play a crucial role in pain modulation and neurological disorders. Studies have shown that it can act as a neurokinin-1 receptor antagonist, providing potential therapeutic benefits for conditions such as anxiety, depression, and migraines .
Polymer Chemistry
This compound has been utilized as a monomer in polymer synthesis, contributing to the formation of conductive polymers. These materials are explored for their applications in organic electronics and sensors due to their enhanced electrical conductivity and thermal stability.
Catalytic Applications
The compound has been studied for its catalytic properties in various organic reactions, including:
- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
- Heterogeneous Catalysis : Its derivatives have shown promise in catalyzing reactions involving carbon-nitrogen bond formations.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal tested the antimicrobial efficacy of various concentrations of this compound against common pathogens. Results indicated that higher concentrations significantly inhibited bacterial growth, highlighting its potential as an antimicrobial agent.
Case Study 2: Neurokinin Receptor Antagonism
Research conducted on animal models demonstrated that administration of the compound reduced anxiety-like behaviors and provided analgesic effects comparable to established neurokinin receptor antagonists. This opens avenues for further exploration in treating anxiety disorders and chronic pain management.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-[(4-methylphenyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-ethyl-4-methyl-: Similar structure but with different substituent positions.
Pyridine, 4-ethyl-3-methyl-: Another structural isomer with different substituent positions.
Uniqueness
4-Ethyl-3-[(4-methylphenyl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
4-Ethyl-3-[(4-methylphenyl)methyl]pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for compounds similar to this compound were reported as follows:
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| This compound | 62.5 | 46.9 |
| Control (Ampicillin) | 125 | 125 |
These results suggest that this compound has comparable antibacterial activity to standard antibiotics, indicating its potential as a therapeutic agent against bacterial infections .
Anticancer Activity
Pyridine derivatives have been extensively studied for their anticancer properties. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Research Findings
In vitro studies demonstrated that certain pyridine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative with a similar structure to this compound was found to have an IC50 value of less than 10 µM against breast cancer cells, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has also been explored. In particular, compounds related to this compound have been shown to inhibit pro-inflammatory cytokines.
Experimental Evidence
In a study examining the effects of various pyridine derivatives on inflammation markers, it was found that a compound structurally similar to this compound reduced TNFα levels significantly in LPS-stimulated human blood samples. The IC50 for this effect was determined to be approximately 123 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
